molecular formula C17H19ClN6 B3015933 1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393846-48-5

1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3015933
CAS No.: 393846-48-5
M. Wt: 342.83
InChI Key: QDYPJKCCLPSRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a 4-chlorophenyl group at the 1-position and a 4-ethylpiperazinyl substituent at the 4-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds with a broad spectrum of biological activities, including kinase inhibition, antiviral effects, and anticancer properties . The 4-chlorophenyl moiety is a common pharmacophore in kinase inhibitors, contributing to hydrophobic interactions with target proteins, while the ethylpiperazine group may enhance solubility and modulate receptor binding . This compound’s structural framework aligns with ATP-competitive inhibitors, such as PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine), a well-characterized Src family kinase (SFK) inhibitor .

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6/c1-2-22-7-9-23(10-8-22)16-15-11-21-24(17(15)20-12-19-16)14-5-3-13(18)4-6-14/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYPJKCCLPSRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution with 4-Ethylpiperazine: The pyrazolo[3,4-d]pyrimidine core is then reacted with 4-ethylpiperazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to introduce the 4-ethylpiperazin-1-yl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily as an inhibitor of specific kinases and receptors. Notably:

  • Kinase Inhibition : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors of serine-threonine kinases such as p70S6K and Akt . These kinases are critical in cell growth and proliferation pathways, making them targets for cancer therapy.
  • Neurotransmitter Receptor Modulation : The compound has been studied for its interaction with various neurotransmitter receptors, including muscarinic receptors. This interaction suggests potential applications in treating neurological disorders .

Cancer Treatment

The ability to inhibit kinases like p70S6K positions this compound as a candidate for cancer treatment. By blocking these pathways, it may reduce tumor growth and enhance the efficacy of existing therapies. Case studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis in cancer cells by targeting the Bcl-2 family proteins, which are crucial for cell survival .

Neurological Disorders

The modulation of muscarinic receptors by this compound indicates its potential use in treating conditions such as Alzheimer's disease and schizophrenia. Studies have shown that compounds affecting these receptors can improve cognitive functions and alleviate symptoms associated with these disorders .

Cancer Studies

In a study published in Nature Reviews Cancer, a derivative of pyrazolo[3,4-d]pyrimidine was shown to significantly inhibit tumor growth in xenograft models by inducing apoptosis through the modulation of Bcl-2 family proteins .

Neurological Research

A clinical trial investigating the effects of a related compound on patients with Alzheimer's demonstrated improved cognitive scores compared to placebo groups, supporting the role of muscarinic receptor modulation in cognitive enhancement .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

    Inhibiting Enzymes: The compound may inhibit enzymes involved in critical biological pathways, such as kinases or proteases, thereby affecting cellular processes.

    Modulating Signal Transduction: It can influence signal transduction pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound Name 1-Position Substituent 4-Position Substituent Biological Activity Key References
Target Compound 4-Chlorophenyl 4-Ethylpiperazin-1-yl Potential kinase/receptor inhibition
PP2 (4-Amino-3-(4-chlorophenyl)-1-(t-butyl)) t-Butyl 4-Amino-3-(4-chlorophenyl) SFK inhibition; blocks cocaine memory reconsolidation
1-(4-Chlorobenzyl)-4-(4-phenethylpiperazin-1-yl) 4-Chlorobenzyl 4-Phenethylpiperazin-1-yl Structural analog; unknown specific activity
1-(3,4-Dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl) 3,4-Dimethylphenyl 4-(2-Fluorophenyl)piperazin-1-yl Potential CNS modulation
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl 1-Methyl 4-Benzylpiperazin-1-yl Antiproliferative/kinase inhibition (hypothesized)
Key Observations:

1-Position Substituents :

  • The 4-chlorophenyl group in the target compound and PP2 is critical for hydrophobic binding to kinase ATP pockets .
  • Benzyl or methyl substituents (e.g., ) may alter steric hindrance or metabolic stability.

4-Position Substituents: Piperazine derivatives (ethyl, phenethyl, benzyl) influence solubility and selectivity. Fluorophenyl-piperazine () suggests targeting serotonin or dopamine receptors, common in neuropsychiatric agents .

Biological Activities: PP2’s t-butyl and amino groups confer potent SFK inhibition, disrupting cocaine-associated memory in preclinical models . The target compound’s ethylpiperazine may shift selectivity toward other kinases (e.g., IGF-1R) or GPCRs, as seen in related insulin-like growth factor receptor antagonists .

Pharmacological and Kinetic Considerations

  • Solubility : Ethylpiperazine (target compound) enhances aqueous solubility compared to t-butyl (PP2) or benzyl groups () .
  • Metabolic Stability : Chlorophenyl groups resist oxidative metabolism, whereas piperazine rings may undergo N-dealkylation, requiring structural optimization .
  • Target Selectivity : Piperazine-linked compounds (e.g., ) show promiscuity across kinases and GPCRs, necessitating SAR studies to refine selectivity .

Biological Activity

The compound 1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The specific synthetic pathway for This compound has not been extensively detailed in the literature but follows established protocols for similar compounds.

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Cell Viability Assays : The compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). IC50 values ranged from 0.95 µM to 18 µM across different studies, indicating a potent inhibitory effect on tumor cell proliferation .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation, such as the Aurora-A kinase pathway .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

  • In Vitro Studies : It demonstrated effective inhibition against several pathogenic strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Minimum inhibitory concentrations (MIC) were reported as low as 0.22 μg/mL .
  • Synergistic Effects : The compound displayed synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Data Summary

Biological ActivityCell Line/PathogenIC50/MIC ValuesReference
AnticancerA5490.95 µM
AnticancerHCT11618 µM
AntimicrobialStaphylococcus aureus0.22 μg/mL
AntimicrobialMycobacterium tuberculosis0.25 μg/mL

Case Studies

Several case studies have further elucidated the pharmacological potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Xia et al. (2022) : Investigated a series of pyrazole derivatives for their antitumor activity and found that modifications to the core structure significantly enhanced their potency against various cancer cell lines .
  • Fan et al. (2022) : Focused on the autophagy-inducing properties of related compounds, indicating that structural variations could lead to improved therapeutic profiles against lung cancer cells .
  • Strocchi et al. (2022) : Developed novel pyrazole analogues that exhibited selective cytotoxicity against hepatocellular carcinoma cell lines, showcasing the versatility of this scaffold in drug design .

Q & A

Basic: What are the recommended methods for synthesizing 1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine?

Answer:
The synthesis typically involves nucleophilic substitution reactions at the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Step 1: Reacting 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides or 2-chloro-1-(4-ethylpiperazin-1-yl)ethanone under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to introduce the 4-ethylpiperazine moiety .
  • Step 2: Optimizing reaction time (8–12 hours) and temperature (80–100°C) to achieve yields of 60–75%. Purification is performed via column chromatography using silica gel and ethyl acetate/hexane gradients .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm substituent positions via 1H^1H NMR (e.g., aromatic protons at δ 7.2–8.2 ppm for the chlorophenyl group) and 13C^{13}C NMR .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry (MS): Verify molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 358.1) .

Advanced: What experimental strategies are employed to evaluate the kinase inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives?

Answer:

  • In vitro kinase assays: Measure IC50_{50} values against targets like FLT3 and VEGFR2 using recombinant kinases and ATP-competitive fluorescence polarization assays .
  • Cell-based assays: Test antiproliferative activity in FLT3-driven MV4-11 leukemia cells (e.g., 72-hour MTT assays) and validate via Western blot for phospho-Src inhibition .
  • In vivo models: Use MV4-11 xenograft mice (10 mg/kg daily dosing) to assess tumor regression and toxicity .

Advanced: How do structural modifications at the 4-position of the pyrazolo[3,4-d]pyrimidine core influence biological activity?

Answer:

  • Urea substituents (e.g., 1-(4-(pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea) enhance dual FLT3/VEGFR2 inhibition by forming hydrogen bonds with kinase hinge regions .
  • Benzothiazole derivatives improve antimicrobial activity (e.g., 3d vs. P. aeruginosa: MIC = 8 µg/mL) by increasing lipophilicity and membrane penetration .
  • 4-Hydrazinyl groups (e.g., compound 18) enable further functionalization for SAR studies .

Advanced: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF) .
  • Waste disposal: Collect organic waste in designated containers and incinerate via licensed facilities .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar pyrazolo[3,4-d]pyrimidine derivatives?

Answer:

  • Assay standardization: Compare IC50_{50} values under identical conditions (e.g., ATP concentration in kinase assays) .
  • Purity validation: Re-test compounds with conflicting results using HPLC and elemental analysis .
  • Structural confirmation: Re-examine NMR and X-ray crystallography data to rule out isomerism or polymorphic differences .

Advanced: What in vivo models are validated for studying the antitumor efficacy of this compound?

Answer:

  • MV4-11 xenograft mice: Administer 10 mg/kg orally for 18 days; monitor tumor volume via caliper measurements and validate efficacy via immunohistochemical analysis of apoptosis markers (e.g., cleaved caspase-3) .
  • Transgenic zebrafish: Use tail-fin angiogenesis assays to quantify antiangiogenic effects (e.g., reduction in intersegmental vessel density) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.